4-Hydroxy Estradiol 1-N3-Adenine
Overview
Description
4-Hydroxy Estradiol 1-N3-Adenine is a biochemical compound with the molecular formula C23H27N5O3 and a molecular weight of 421.49. It is a derivative of estradiol, a primary female sex hormone, and adenine, a nucleobase found in DNA and RNA. This compound is primarily used in research settings, particularly in studies related to hormone metabolism and DNA interactions .
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy Estradiol 1-N3-Adenine are neuronal cells and DNA . This compound, a metabolite of estrone, has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It also reacts with DNA to form depurinating adducts .
Mode of Action
This compound interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This is achieved through SIRT1-mediated deacetylation of p53 . The compound also reacts with adenine and guanine in DNA to form depurinating adducts .
Biochemical Pathways
The main biochemical pathway affected by this compound is estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . The compound’s interaction with DNA also affects numerous signaling pathways involved in neoplastic transformation .
Pharmacokinetics
It is known that estrogens, including this compound, circulate bound to sex hormone-binding globulin and albumin .
Result of Action
The result of the action of this compound is a strong protective effect against oxidative neuronal damage . It has been found to be more effective than 17β-estradiol in protecting against oxidative neurotoxicity . The compound’s interaction with DNA leads to the formation of depurinating adducts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress, an important etiological factor in the development of neurodegenerative diseases, can enhance the neuroprotective effect of this compound . Additionally, the compound’s action can be affected by the presence of high concentrations of glutamate, an excitatory neurotransmitter that induces cellular oxidative stress .
Biochemical Analysis
Biochemical Properties
4-Hydroxy Estradiol 1-N3-Adenine interacts with various enzymes, proteins, and other biomolecules. It is involved in estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . The compound’s interactions with these biomolecules contribute to its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a strong neuroprotective effect against oxidative neurotoxicity .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, neuroprotection by this compound involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, it is involved in estrogen 4-hydroxylation, a major metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Estradiol 1-N3-Adenine typically involves the reaction of 4-hydroxy estradiol with adenine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific requirements of the research .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in small quantities due to its specialized applications in research .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Estradiol 1-N3-Adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its parent forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adenine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinones, reduced forms of the compound, and substituted derivatives. These products are often studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
4-Hydroxy Estradiol 1-N3-Adenine has several scientific research applications, including:
Chemistry: Used as a model compound to study hormone metabolism and DNA interactions.
Biology: Investigated for its role in cellular processes and its interactions with DNA.
Medicine: Studied for its potential therapeutic applications, particularly in hormone-related diseases and cancer research.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy Estrone: Another hydroxylated estrogen metabolite with similar biological activity.
2-Hydroxy Estradiol: A related compound with different hydroxylation patterns and biological effects.
4-Hydroxy Estradiol: The parent compound of 4-Hydroxy Estradiol 1-N3-Adenine, used in similar research applications
Uniqueness
This compound is unique due to its dual nature, combining the properties of both estradiol and adenine. This dual functionality allows it to interact with both hormone receptors and DNA, making it a valuable tool in research studies focused on hormone metabolism and DNA interactions .
Biological Activity
4-Hydroxy Estradiol 1-N3-Adenine (4-OH-E2-1-N3Ade) is a significant compound derived from the metabolic pathways of estradiol. This compound has garnered attention due to its biological activities, particularly in relation to estrogen metabolism and its implications in cancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Target Interaction
4-OH-E2-1-N3Ade primarily targets neuronal cells and DNA. It is known to increase the cytoplasmic translocation of p53, a tumor suppressor protein that plays a crucial role in regulating the cell cycle and apoptosis. This interaction suggests that the compound could influence cellular responses to stress and damage, particularly in neurodegenerative contexts.
Biochemical Pathways
The primary biochemical pathway affected by this compound is estrogen 4-hydroxylation. This pathway is significant in the central nervous system and is critical for understanding how estrogens can exert neuroprotective effects against oxidative damage. Additionally, 4-OH-E2-1-N3Ade can form DNA adducts, leading to potential genotoxic effects that may contribute to carcinogenesis.
This compound exhibits various biochemical properties that underscore its biological activity:
- Estrogenic Activity : Retains some estrogenic properties, which can influence cell signaling and gene expression.
- Genotoxic Potential : Capable of forming DNA adducts, potentially leading to mutations associated with cancer development.
- Cellular Effects : Influences cellular processes such as signaling pathways, gene expression, and metabolism.
Pharmacokinetics
The pharmacokinetics of 4-OH-E2-1-N3Ade indicate that it circulates bound to sex hormone-binding globulin and albumin. Its bioavailability and distribution are essential for understanding its therapeutic potential and safety profile.
Case Study 1: Breast Cancer Correlation
A study found that levels of 4-hydroxy estrogens were significantly increased in urine samples from breast cancer patients compared to healthy controls. This suggests a link between elevated levels of these metabolites and the risk of breast cancer. The study also demonstrated that 4-OH-E2 could induce malignant transformation in breast cells and contribute to tumorigenesis in animal models .
Study Parameters | Control Group | Cancer Group |
---|---|---|
Urinary Levels of 4-OH-E2 | Baseline Levels | Significantly Elevated |
Tumor Formation in Mice | None | Present in CYP1B1 Transgenic Mice |
Case Study 2: Neuroprotection
Research indicates that 4-OH-E2-1-N3Ade has a protective effect against oxidative neuronal damage. This effect is enhanced under conditions of oxidative stress, suggesting its potential therapeutic application in neurodegenerative diseases.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Neuroprotective Effects : Protects neuronal cells from oxidative damage.
- Genotoxic Effects : Forms DNA adducts that may lead to mutations.
- Potential Cancer Promoter : Associated with increased risk of breast cancer through estrogen metabolism pathways.
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,17,24,29-31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,17+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSSPVGVAZWDZ-GXPADDFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857770 | |
Record name | (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428506-88-1 | |
Record name | (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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